![molecular formula C16H19N3O3S B5600517 3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5600517.png)
3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide is 333.11471265 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrophysiological Activity and Antiarrhythmic Effects
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, has demonstrated their potential as selective class III antiarrhythmic agents. These compounds exhibit potency in electrophysiological assays and show efficacy in models of reentrant arrhythmias, indicating their relevance in developing new treatments for arrhythmias (Morgan et al., 1990).
Analytical Applications in Thiol Detection
The derivative 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized for use as a highly reactive, thiol-specific fluorogenic reagent. This compound offers improvements over its predecessors in terms of reactivity and fluorescence, enabling the sensitive and selective detection of thiols in biological samples, an essential capability for biochemical studies and clinical diagnostics (Toyo’oka et al., 1989).
Antimicrobial Activity
Compounds derived from the basic structure of N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, specifically sulfonamide derivatives, have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings underscore the potential for developing new antimicrobial agents from this chemical class (Ghorab et al., 2017).
Development of Aromatic Polymers
The synthesis of aromatic polymers incorporating similar sulfonamide structures has been explored for their solubility and thermal stability properties. These polymers exhibit potential applications in advanced materials science, offering a balance of solubility in common organic solvents and high thermal stability, suitable for various industrial applications (Lin et al., 1990).
Anticonvulsant Properties
Research into N-(substituted)-4-aminobenzamides, related to N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, has identified several compounds with significant anticonvulsant activities. These studies contribute to the understanding of the structure-activity relationships necessary for designing new treatments for epilepsy and seizures (Afolabi & Okolie, 2013).
Safety and Hazards
特性
IUPAC Name |
3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19(2)14-5-3-4-13(10-14)16(20)18-11-12-6-8-15(9-7-12)23(17,21)22/h3-10H,11H2,1-2H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOGMUJVCPEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)

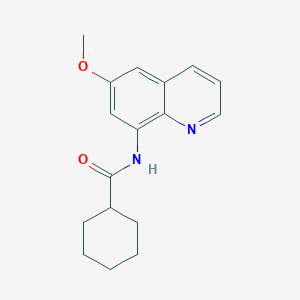
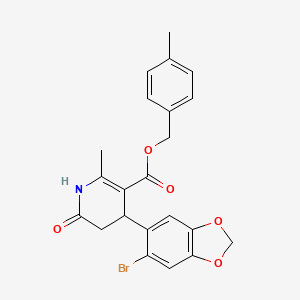
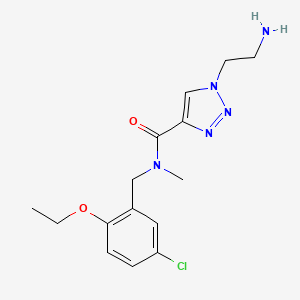
![N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5600476.png)
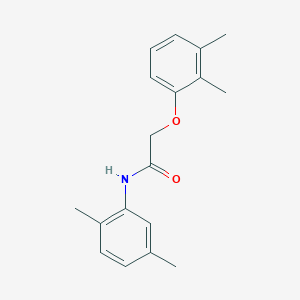
![(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5600488.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)
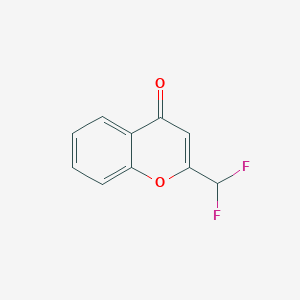
![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
![(4-chloro-3-fluorophenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5600524.png)
